3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one
Overview
Description
“3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one” is a chemical compound used in scientific research due to its diverse applications, including drug development and synthesis of complex organic molecules. It has a molecular weight of 225.33 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The molecular formula is C12H23N3O .Scientific Research Applications
Novel Synthesis Methods
Research has developed novel methods for synthesizing compounds structurally related to 3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one. For example, Smaliy et al. proposed a simplified method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, emphasizing its importance in medicinal chemistry due to its conformational rigidity and relevance as a diamine. This method is advantageous for producing large quantities, indicating a significant improvement over complex, multi-stage processes previously known (Smaliy et al., 2011).
Pharmacological Characterization
The compound PF-04455242, a κ-opioid receptor antagonist structurally related to the query compound, demonstrated high affinity for human, rat, and mouse κ-opioid receptors, with selectivity over μ-opioid and δ-opioid receptors. This specificity was showcased through various in vivo assays, illustrating potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).
Molecular Diversity and Chemical Transformations
Research on the three-component reaction involving α-amino acids and other reactants has led to the formation of functionalized pyrrolo[3,4-a]pyrrolizines and other derivatives. This showcases the compound's role in creating molecular diversity through one-pot reactions, offering efficient pathways to synthesize complex structures with potential biological activities (Chen et al., 2016).
Antimicrobial Activity
A study by Ashok et al. explored the synthesis of compounds via Claisen-Schmidt condensation, resulting in structures with significant antimicrobial activities against bacterial and fungal strains. This demonstrates the potential of such compounds in contributing to the development of new antimicrobial agents (Ashok et al., 2014).
Catalytic Applications
Dairo et al. reported on the efficient catalytic transformation of cyclic amines to lactams using CeO2-supported gold nanoparticles. This research highlights the importance of structurally similar compounds in catalysis, providing efficient pathways to synthesize lactams, which are valuable chemical feedstocks (Dairo et al., 2016).
Properties
IUPAC Name |
3-amino-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c13-6-3-12(16)15-9-4-11(5-10-15)14-7-1-2-8-14/h11H,1-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXFZGJAQVDTMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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